Clindamycin Palmitate Sulfoxide

Antibacterial activity Minimum Inhibitory Concentration (MIC) Structure-Activity Relationship (SAR)

Clindamycin Palmitate Sulfoxide (CAS 1123211-65-3) is the critical process impurity and oxidative degradation marker of clindamycin palmitate HCl, distinct from clindamycin sulfoxide. Its unique lipophilic palmitate ester moiety alters chromatographic retention, UV/MS response, and solubility—making generic substitution impossible. Use of the correct high-purity (≥95%) reference standard is mandatory for accurate impurity quantification in ANDA submissions, forced degradation studies, and QC batch release testing. This standard is supplied with full characterization data, traceable to USP/EP monographs, to ensure FDA/ICH regulatory compliance.

Molecular Formula C34H63ClN2O7S
Molecular Weight 679.4 g/mol
CAS No. 1123211-65-3
Cat. No. B601435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin Palmitate Sulfoxide
CAS1123211-65-3
Synonyms7-Chloro-1,6,7,8-tetradeoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfinyl)-L-threo-α-D-galacto-Octopyranose 2-Hexadecanoate
Molecular FormulaC34H63ClN2O7S
Molecular Weight679.4 g/mol
Structural Identifiers
InChIInChI=1S/C34H63ClN2O7S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)43-32-30(40)29(39)31(44-34(32)45(5)42)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24-,25+,26-,28+,29+,30-,31+,32+,34+,45?/m0/s1
InChIKeyMEIKKMCUTRNHMT-UNBXGSTLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clindamycin Palmitate Sulfoxide (CAS 1123211-65-3) as a Critical Impurity Standard for Pharmaceutical Quality Control and Method Validation


Clindamycin Palmitate Sulfoxide (CAS 1123211-65-3) is a sulfoxide derivative and recognized process-related impurity of the semi-synthetic lincosamide antibiotic prodrug, Clindamycin Palmitate Hydrochloride [1]. This compound, chemically designated as 7-Chloro-1,6,7,8-tetradeoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfinyl)-L-threo-α-D-galacto-octopyranose 2-hexadecanoate, is primarily utilized as a high-purity analytical reference standard [2][3]. Its principal role lies in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of clindamycin-based pharmaceuticals [2].

Why Clindamycin Palmitate Sulfoxide (CAS 1123211-65-3) Cannot Be Substituted by Other Clindamycin Impurities or Metabolites in Analytical Methods


Generic substitution is not viable due to the unique physiochemical and structural properties of this specific sulfoxide impurity. As a distinct product of oxidative degradation and synthesis, Clindamycin Palmitate Sulfoxide requires targeted analytical controls that differ significantly from those for other related substances like clindamycin phosphate or the active metabolite clindamycin sulfoxide [1]. While the latter is a simple, water-soluble S-oxide of clindamycin formed via CYP3A4-mediated hepatic metabolism, Clindamycin Palmitate Sulfoxide is a larger, more lipophilic molecule (MW ~679.4 g/mol) that incorporates the palmitate ester moiety, profoundly affecting its chromatographic behavior [2]. Using an incorrect standard with different retention time, detector response (e.g., UV absorption profile, MS fragmentation pattern), or solubility characteristics will compromise critical analytical outcomes. Specifically, substituting another compound will lead to inaccurate impurity quantification, failed system suitability tests, and erroneous assay results, directly jeopardizing regulatory compliance for ANDA submissions and batch release testing [1].

Quantitative Differentiation Evidence for Clindamycin Palmitate Sulfoxide (CAS 1123211-65-3) in Analytical and Biological Systems


In Vitro Antibacterial Potency (MIC) vs. Active Clindamycin

Clindamycin Palmitate Sulfoxide demonstrates significantly reduced antibacterial activity compared to its active parent molecule, clindamycin, confirming its classification as an impurity with minimal therapeutic contribution. In standardized MIC assays against Staphylococci and Streptococci, the sulfoxide metabolite requires a substantially higher concentration to inhibit bacterial growth [1].

Antibacterial activity Minimum Inhibitory Concentration (MIC) Structure-Activity Relationship (SAR)

Prevalence and Level in Bulk Drug Substance: A Key Impurity to Monitor

Clindamycin Palmitate Sulfoxide is not a trace-level entity; it is a significant and regularly occurring impurity in the synthesis of Clindamycin Palmitate Hydrochloride. It represents one of the primary process-related impurities that must be controlled [1]. This contrasts with other potential impurities that may be less prevalent or below the reporting threshold.

Impurity profiling Quality Control (QC) HPLC analysis

Oxidative Formation Mechanism Differentiates This Compound from Simple Metabolites

The formation of Clindamycin Palmitate Sulfoxide is specifically promoted under oxidative conditions during the synthesis, purification, or storage of the palmitate ester prodrug, differentiating it from the simple clindamycin sulfoxide metabolite [1]. Understanding this chemical origin is critical for developing stability-indicating analytical methods.

Forced degradation Stability-indicating methods Oxidative stress

Key Application Scenarios for Procuring Clindamycin Palmitate Sulfoxide (CAS 1123211-65-3)


ANDA Filing and Regulatory Compliance: Method Validation and Quality Control

Pharmaceutical companies developing generic versions of Clindamycin Palmitate Hydrochloride oral formulations require this high-purity reference standard to comply with FDA and ICH guidelines. It is essential for validating HPLC/LC-MS methods to accurately identify and quantify the sulfoxide impurity in drug substance and drug product batches, a critical step for ANDA submission [1]. The evidence from Bharathi et al. (2008) establishes its presence as a significant impurity (Impurity I) at levels of 0.05%-0.5%, making its accurate quantification mandatory [2].

Forced Degradation Studies and Stability-Indicating Method Development

Analytical R&D teams use this compound as a reference marker in forced degradation studies to demonstrate method specificity. The knowledge that this impurity is formed via oxidation of the palmitate ester [1] allows scientists to spike samples with this specific standard to ensure the HPLC method can resolve the degradation product peak from the main active peak and other impurities under stress conditions (e.g., exposure to peroxide).

Pharmaceutical Impurity Profiling in Commercial Manufacturing

In commercial QC laboratories, this standard is used for routine batch release testing of Clindamycin Palmitate Hydrochloride API and finished drug products. It serves as the primary reference for identification and quantification of the sulfoxide impurity, ensuring each batch meets established acceptance criteria and that the manufacturing process remains in a state of control [1].

Pharmacokinetic and Metabolism Studies

While its antibacterial activity is low (MIC > 6.25 μg/mL [3]), this compound is relevant in advanced pharmacokinetic research to distinguish between the systemically-formed clindamycin sulfoxide metabolite and the pre-existing, chemically-formed impurity in the administered prodrug. This differentiation is crucial for accurately modeling drug disposition and interpreting metabolite profiles from bioanalytical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clindamycin Palmitate Sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.